molecular formula C11H11IOS2 B2653025 1-(3-Iodophenyl)-3,3-bis(methylsulfanyl)-2-propen-1-one CAS No. 866152-94-5

1-(3-Iodophenyl)-3,3-bis(methylsulfanyl)-2-propen-1-one

Cat. No.: B2653025
CAS No.: 866152-94-5
M. Wt: 350.23
InChI Key: OXNVEOVZBXYAQU-UHFFFAOYSA-N
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Description

1-(3-Iodophenyl)-3,3-bis(methylsulfanyl)-2-propen-1-one is an organic compound characterized by the presence of an iodophenyl group and two methylsulfanyl groups attached to a propenone backbone

Preparation Methods

The synthesis of 1-(3-Iodophenyl)-3,3-bis(methylsulfanyl)-2-propen-1-one typically involves the following steps:

    Starting Materials: The synthesis begins with 3-iodophenyl and methylsulfanyl precursors.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving a base such as potassium carbonate and a solvent like dimethylformamide (DMF).

    Synthetic Route:

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

1-(3-Iodophenyl)-3,3-bis(methylsulfanyl)-2-propen-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the propenone group to a saturated ketone or alcohol.

    Substitution: The iodophenyl group can participate in substitution reactions, such as nucleophilic aromatic substitution, where the iodine atom is replaced by other nucleophiles.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like thiols or amines. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(3-Iodophenyl)-3,3-bis(methylsulfanyl)-2-propen-1-one has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and inhibition.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3-Iodophenyl)-3,3-bis(methylsulfanyl)-2-propen-1-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s iodophenyl group can facilitate binding to specific sites, while the methylsulfanyl groups may enhance its reactivity and stability. The pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

1-(3-Iodophenyl)-3,3-bis(methylsulfanyl)-2-propen-1-one can be compared with similar compounds such as:

    1-(3-Bromophenyl)-3,3-bis(methylsulfanyl)-2-propen-1-one: Similar structure but with a bromine atom instead of iodine, which may affect its reactivity and binding properties.

    1-(3-Chlorophenyl)-3,3-bis(methylsulfanyl)-2-propen-1-one: Contains a chlorine atom, leading to different chemical and physical properties.

    1-(3-Fluorophenyl)-3,3-bis(methylsulfanyl)-2-propen-1-one: The presence of a fluorine atom can significantly alter the compound’s behavior in chemical reactions.

Properties

IUPAC Name

1-(3-iodophenyl)-3,3-bis(methylsulfanyl)prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11IOS2/c1-14-11(15-2)7-10(13)8-4-3-5-9(12)6-8/h3-7H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXNVEOVZBXYAQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC(=CC(=O)C1=CC(=CC=C1)I)SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11IOS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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